methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxylate
Description
Introduction
Background and Significance of Thiazole-Based Compounds
Thiazole, a five-membered heterocycle containing nitrogen and sulfur atoms, has long been recognized for its pharmacological versatility. The aromaticity of the thiazole ring, governed by six π-electrons, enables diverse chemical reactivity, including donor–acceptor interactions, nucleophilic substitutions, and cycloadditions. Naturally occurring thiazole motifs are found in peptide alkaloids, cyclopeptides, and metabolites, underscoring their evolutionary significance in biological systems.
Clinically, thiazole derivatives have achieved remarkable success. For instance, dabrafenib (a BRAF kinase inhibitor) and dasatinib (a tyrosine kinase inhibitor) rely on thiazole moieties for their anticancer activities. Over 90 thiazole-containing compounds are currently under clinical investigation, highlighting their enduring relevance in drug discovery. The thiazole ring’s ability to engage in hydrogen bonding and π-stacking interactions with biological targets further enhances its utility in rational drug design.
Overview of Methyl 2-(5-Chloro-6-((Tetrahydro-2H-Pyran-4-yl)Oxy)Nicotinamido)Thiazole-5-Carboxylate
This compound (CAS: 1903570-15-9) is a synthetically engineered hybrid molecule combining three distinct pharmacophores:
- Thiazole ring : Serves as the central scaffold, contributing to aromatic interactions and metabolic stability.
- Nicotinamide derivative : The 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide moiety may enhance bioavailability and target affinity.
- Methyl ester group : Introduces lipophilicity, potentially improving membrane permeability.
Structural and Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆ClN₃O₅S |
| Molecular Weight | 397.8 g/mol |
| SMILES Notation | COC(=O)c1cnc(NC(=O)c2cnc(OC3CCOCC3)c(Cl)c2)s1 |
The compound’s synthesis likely involves Hantzsch thiazole formation, where phenacyl bromide reacts with thioamide derivatives to yield the thiazole core. Subsequent functionalization with nicotinamide and tetrahydropyran groups would require precise coupling reactions, such as amide bond formation or nucleophilic aromatic substitution.
Objectives and Scope of the Research
This article aims to:
- Elucidate the synthetic pathways for this compound.
- Characterize its physicochemical properties using spectroscopic and computational methods.
- Explore its potential biological applications, particularly in antimicrobial and anticancer contexts, informed by analogous thiazole hybrids.
The scope excludes pharmacokinetic and safety assessments, focusing instead on synthetic chemistry, structural analysis, and preliminary bioactivity correlations.
Properties
IUPAC Name |
methyl 2-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S/c1-23-15(22)12-8-19-16(26-12)20-13(21)9-6-11(17)14(18-7-9)25-10-2-4-24-5-3-10/h6-8,10H,2-5H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVBPHRXCJDZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Nicotinamide Derivative Synthesis: The nicotinamide moiety is introduced by reacting 5-chloro-6-hydroxynicotinic acid with appropriate amines under dehydrating conditions.
Ether Formation: The tetrahydro-2H-pyran-4-yl ether is formed by reacting the hydroxyl group of the nicotinamide derivative with tetrahydro-2H-pyran-4-yl chloride in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the nicotinamide moiety, converting it to an amine.
Substitution: The chloro group on the nicotinamide ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
Methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections or cancer.
Biological Studies: The compound is used in studies investigating the biological activity of thiazole and nicotinamide derivatives.
Chemical Biology: It is employed in the design of probes for studying enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The thiazole ring and nicotinamide moiety are known to interact with biological targets, potentially disrupting metabolic pathways or inhibiting protein function.
Comparison with Similar Compounds
Structural Analogues and Key Differences
A. N-(2-Chloro-6-Methylphenyl)-2-((6-(4-(2-Hydroxyethyl)Piperazin-1-yl)-2-Methylpyrimidin-4-yl)Amino)Thiazole-5-Carboxamide (Dasatinib, BMS-354825)
- Core Structure: Thiazole-5-carboxamide with a pyrimidinylamino substituent.
- Key Differences :
- Substituents : Dasatinib incorporates a hydroxyethyl-piperazine group and a pyrimidine ring, enhancing solubility and kinase selectivity.
- Pharmacokinetics : The hydroxyethyl group improves aqueous solubility compared to the target compound’s tetrahydro-pyran-oxy group, which may prioritize membrane permeability over solubility .
B. 2-(6-Chloro-2-Methylpyrimidin-4-ylAmino)-N-(2-Chloro-6-Methylphenyl)Thiazole-5-Carboxamide
- Core Structure : Similar thiazole-5-carboxamide backbone.
- Key Differences: Substituents: Lacks the nicotinamide moiety; instead, features a chloro-pyrimidine group.
C. Ethyl 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxylate Derivatives
- Core Structure : Ethyl ester and pyridinyl-substituted thiazole.
- Key Differences :
Physicochemical and Pharmacological Properties
| Compound | Solubility (Predicted) | LogP | Key Pharmacological Features |
|---|---|---|---|
| Target Compound | Moderate (tetrahydro-pyran enhances lipophilicity) | ~3.2 | Potential kinase inhibition via nicotinamide-ATP interaction |
| Dasatinib (BMS-354825) | High (hydroxyethyl-piperazine) | ~2.8 | Clinically approved kinase inhibitor (BCR-ABL, SRC) |
| 2-(6-Chloro-2-Methylpyrimidin-4-ylAmino)-N-(2-Chloro-6-Methylphenyl)Thiazole-5-Carboxamide | Low (chloro-pyrimidine increases hydrophobicity) | ~3.5 | Preclinical kinase inhibitor candidate |
| Ethyl 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxylate | Moderate (pyridinyl enhances polarity) | ~2.9 | Research tool for kinase assays |
Biological Activity
Methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxylate is a complex organic compound with significant potential in pharmacology. Its unique molecular structure suggests various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.8 g/mol. The compound features a thiazole ring, a chloro substituent, and a tetrahydro-pyran moiety which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClN₃O₄S |
| Molecular Weight | 335.8 g/mol |
| CAS Number | Not available |
| Purity | Typically ≥95% |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Studies suggest that the thiazole moiety plays a crucial role in inhibiting bacterial growth, particularly against Gram-positive bacteria.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of cell wall synthesis, which is critical for bacterial survival.
Anticancer Activity
The compound also shows potential anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Research Findings:
In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's efficacy was compared to standard chemotherapeutic agents, demonstrating comparable or superior activity in certain cases.
Enzyme Inhibition
Another significant aspect of this compound's biological activity is its potential as an enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
Example:
Research has shown that the compound can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition suggests potential applications in treating diseases characterized by rapid cell division, such as cancer.
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest: Inducing cell cycle arrest at various checkpoints, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation: Increasing ROS levels within cells, contributing to oxidative stress and subsequent cell death.
- Targeting Specific Signaling Pathways: Modulating pathways involved in cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
